molecular formula C9H11ClO B1601137 1-(Chloromethyl)-4-(methoxymethyl)benzene CAS No. 52889-83-5

1-(Chloromethyl)-4-(methoxymethyl)benzene

Cat. No. B1601137
CAS RN: 52889-83-5
M. Wt: 170.63 g/mol
InChI Key: WUJBAZISHDJJRL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H10O . It is also known as Benzyl Methyl Ether .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)-4-(methoxymethyl)benzene can be achieved through various methods. One such method involves the cleavage of methoxymethyl ethers with boron trichloride . Another method involves the reaction of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-4-(methoxymethyl)benzene is based on the benzene ring, which is a cyclic arrangement of six carbons with alternating single and double bonds . The benzene ring is attached to a side chain carbon, making it more reactive than a normal alkyl carbon .


Chemical Reactions Analysis

The reactivity of 1-(Chloromethyl)-4-(methoxymethyl)benzene is affected by the benzene ring to which it is attached . The benzylic carbon is more reactive than a normal alkyl carbon, because any charges or unpaired electrons on that carbon can be stabilized by resonance .


Physical And Chemical Properties Analysis

1-(Chloromethyl)-4-(methoxymethyl)benzene is a colorless liquid with a characteristic odor . It has a boiling point of 174 °C and a density of 0.94 .

Scientific Research Applications

Polymer Synthesis and Material Science

1-(Chloromethyl)-4-(methoxymethyl)benzene derivatives have been utilized in the synthesis of advanced polymeric materials. For instance, Carvalho et al. (2001) discuss the synthesis of homo- and copolymers from similar chloromethyl-methoxymethyl benzene derivatives for use in light-emitting electrochemical cells (LECs), demonstrating significant improvements in device performance. These polymers, specifically poly(p-phenylene vinylene) (PPV) derivatives, exhibit enhanced morphological and optical properties, crucial for the development of efficient and durable LECs (Carvalho et al., 2001).

Organic Synthesis and Catalysis

In organic synthesis and catalysis, the chloromethyl-methoxymethyl group plays a pivotal role in facilitating complex reactions. Jiménez-Rodríguez et al. (2005) have shown that palladium complexes of bis(di-tert-butylphosphinomethyl)benzene (BDTBPMB) catalyze the methoxycarbonylation of aryl chlorides, including derivatives of 4-chloromethylbenzoate. This process highlights the potential of 1-(Chloromethyl)-4-(methoxymethyl)benzene in creating more efficient catalytic systems for producing esters and other valuable organic compounds (Jiménez-Rodríguez et al., 2005).

Advanced Materials and Charge Transfer Complexes

Research also focuses on the role of 1-(Chloromethyl)-4-(methoxymethyl)benzene in developing materials with unique electronic properties. Yang et al. (2004) explore substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, which are synthesized using chloromethyl-methoxymethyl benzene derivatives. These materials demonstrate significant potential in the development of optoelectronic devices due to their tailored electronic and photochemical behaviors (Yang et al., 2004).

Safety And Hazards

Exposure to benzene, a component of 1-(Chloromethyl)-4-(methoxymethyl)benzene, has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . Exposure can occur occupationally, in the general environment, and in the home as a result of the ubiquitous use of benzene-containing petroleum products, including motor fuels and solvents .

properties

IUPAC Name

1-(chloromethyl)-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJBAZISHDJJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553723
Record name 1-(Chloromethyl)-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(methoxymethyl)benzene

CAS RN

52889-83-5
Record name 1-(Chloromethyl)-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(methoxymethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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